amine CAS No. 1537500-58-5](/img/structure/B13583580.png)
[(2-Methanesulfonylphenyl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methanesulfonylphenyl)methylamine is an organic compound that belongs to the family of aromatic amines It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylphenyl)methylamine typically involves the reaction of 2-methanesulfonylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of (2-Methanesulfonylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methanesulfonylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in dichloromethane at ambient temperature.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic amines.
Applications De Recherche Scientifique
(2-Methanesulfonylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Methanesulfonylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
(2-Methanesulfonylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Methanesulfonylphenyl)methylamine: Similar structure but with the methanesulfonyl group at the para position.
(2-Methanesulfonylphenyl)methylamine: Similar structure but with an ethylamine group instead of a methylamine group.
(2-Methanesulfonylphenyl)methylamine: Similar structure but with a propylamine group.
The uniqueness of (2-Methanesulfonylphenyl)methylamine lies in its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1537500-58-5 |
|---|---|
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
N-methyl-1-(2-methylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C9H13NO2S/c1-10-7-8-5-3-4-6-9(8)13(2,11)12/h3-6,10H,7H2,1-2H3 |
Clé InChI |
XSNISHHWQGXBRJ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=CC=C1S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13583503.png)


![2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B13583516.png)
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B13583523.png)
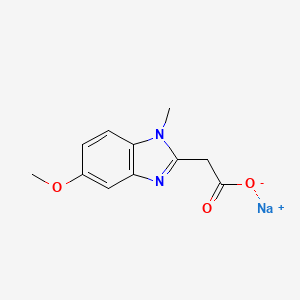
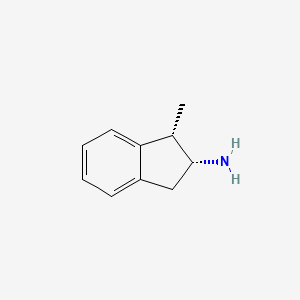
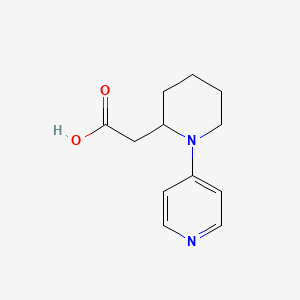
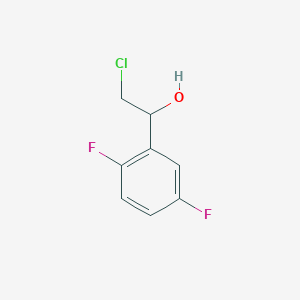
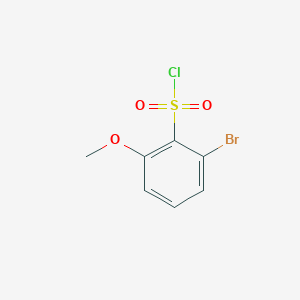

![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
